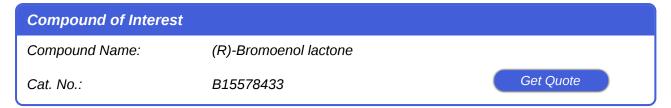


An In-depth Technical Guide to (R)-Bromoenol Lactone

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of **(R)-Bromoenol lactone**.

Core Molecular Data

(R)-Bromoenol lactone, also known as (R)-BEL, is a chiral molecule widely utilized as a mechanism-based inhibitor in cell biology and pharmacology research. Its fundamental chemical and physical properties are summarized below.



Property	Value	Source(s)	
Molecular Weight	317.18 g/mol	3 g/mol [1][2][3]	
Molecular Formula	C16H13BrO2	[1][2][3]	
CAS Number	478288-90-3	[1][4]	
Synonyms	(R)-BEL, (3R,6E)-6- (Bromomethylidene)-3- naphthalen-1-yloxan-2-one	[1]	
Appearance	Solution in methyl acetate	thyl acetate [4]	
Solubility	DMF: 50 mg/ml, DMSO: 25 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 0.05 mg/ml	[4][5]	
λmax	222, 280 nm	[4][5]	

Mechanism of Action and Biological Activity

(R)-Bromoenol lactone is best known as a potent, irreversible inhibitor of calcium-independent phospholipase A_2 (iPLA₂). However, its activity is not limited to this enzyme family, and it exhibits stereospecificity.

Inhibition of Calcium-Independent Phospholipase A₂ (iPLA₂)

(R)-BEL is a mechanism-based, or suicide, inhibitor of iPLA₂ γ .[4] Unlike its (S)-enantiomer, (R)-BEL shows selectivity for the γ -isoform over the β -isoform at lower concentrations.[4] Inhibition of iPLA₂ has significant downstream effects, particularly in the context of inflammation and lipid signaling, by preventing the release of arachidonic acid from phospholipids. This, in turn, can suppress the production of prostaglandins.



Target	IC50	Notes	Source(s)
human recombinant iPLA2γ	~0.6 μM	Irreversible, mechanism-based inhibition.	[4][6]
iPLA2β	Not significantly inhibited except at high doses (20-30 μM).	(S)-BEL is a more potent inhibitor of iPLA ₂ β.	[4]
Macrophage iPLA ₂	Half-maximal inhibition at 60 nM (racemic mixture)	Pre-incubation dependent.	[7]

Off-Target Effects and Other Biological Activities

It is crucial for researchers to be aware of the off-target effects of **(R)-Bromoenol lactone** to avoid misinterpretation of experimental results.

- Phosphatidate Phosphohydrolase-1 (PAP-1) Inhibition: Bromoenol lactone can inhibit PAP-1, an enzyme involved in phospholipid metabolism. This inhibition can lead to apoptosis in various cell lines, a phenomenon not replicated by other iPLA₂ inhibitors.[1][8]
- Ion Channel Inhibition: BEL has been shown to inhibit voltage-gated Ca²⁺ (CaV1.2) and transient receptor potential canonical (TRPC) channels in an iPLA₂-independent manner.[9]
- Induction of Apoptosis: Long-term treatment with BEL can induce apoptosis, characterized by increased annexin-V binding and nuclear DNA damage.[1][8]

Experimental Protocols

This section outlines key experimental methodologies involving **(R)-Bromoenol lactone**.

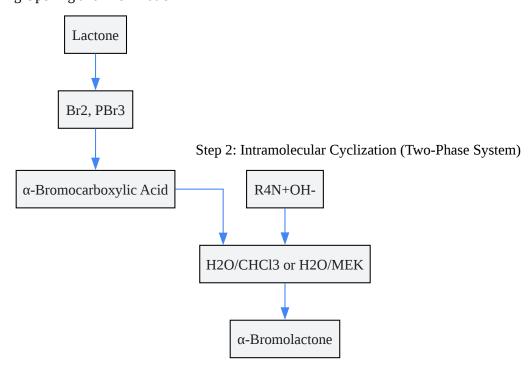
General Synthesis of α -Bromolactones

While a specific, detailed synthesis for the (R)-enantiomer is proprietary, a general method for the α-bromination of lactones has been described. This process involves a two-phase system and can be adapted for large-scale synthesis.[10]



Workflow for α-Bromolactone Synthesis

Step 1: Ring Opening and Bromination



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Caption: General workflow for the synthesis of α -bromolactones.

Preparation of (R)-Bromoenol Lactone Stock Solutions

For in vitro and in vivo experiments, proper preparation of stock solutions is critical.

- High Concentration Stock (in organic solvent):
 - Dissolve (R)-Bromoenol lactone in an appropriate organic solvent such as DMSO to a concentration of 25 mg/mL.[4][5]



- Store this stock solution at -20°C. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.[8]
- Working Solution for Aqueous Buffers:
 - Due to its low solubility in aqueous solutions, a dilution from the high-concentration stock is necessary.
 - For example, to prepare a working solution in PBS (pH 7.2), dilute the DMSO stock to a final concentration of 0.05 mg/mL.[4][5] It is important to ensure that the final concentration of DMSO in the assay is low enough not to affect the experimental system.

iPLA2 Inhibition Assay

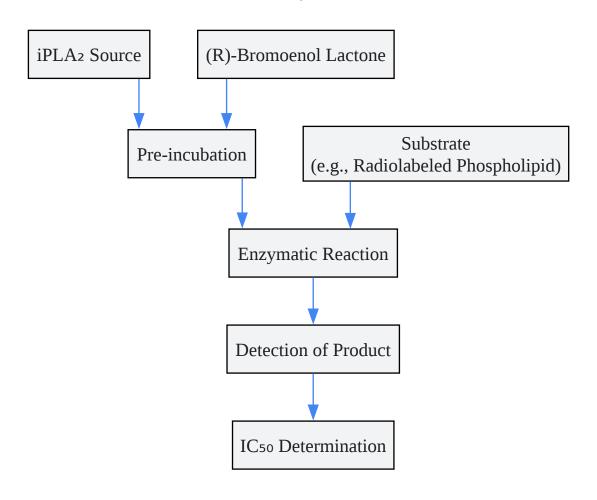
This protocol provides a general guideline for assessing iPLA₂ inhibition using **(R)-Bromoenol** lactone.

- Enzyme and Substrate Preparation:
 - Prepare the iPLA2 enzyme source (e.g., cell lysate, purified enzyme).
 - Prepare the substrate, for example, radiolabeled plasmenylcholine.
- Inhibition Step:
 - Pre-incubate the iPLA₂ enzyme with varying concentrations of (R)-Bromoenol lactone for a defined period (e.g., 10 minutes) to allow for irreversible inhibition.
- Enzymatic Reaction:
 - Initiate the phospholipase A₂ reaction by adding the substrate to the enzyme-inhibitor mixture.
 - Incubate under optimal conditions for the enzyme (e.g., specific temperature and time).
- Detection and Quantification:
 - Stop the reaction.



- Measure the amount of product formed (e.g., released radiolabeled fatty acid).
- Calculate the percentage of inhibition at each concentration of (R)-Bromoenol lactone and determine the IC₅₀ value.

Experimental Workflow for iPLA2 Inhibition Assay



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Caption: Workflow for determining the inhibitory activity of (R)-BEL on iPLA2.

Signaling Pathways Modulated by (R)-Bromoenol Lactone

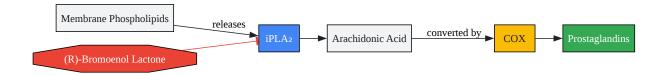
The inhibitory action of **(R)-Bromoenol lactone** on iPLA₂ and other targets has significant implications for several signaling pathways.



Arachidonic Acid Cascade and Prostaglandin Synthesis

By inhibiting iPLA₂, **(R)-Bromoenol lactone** blocks the initial step of the arachidonic acid cascade, leading to reduced production of pro-inflammatory prostaglandins.

Inhibition of the Prostaglandin Synthesis Pathway



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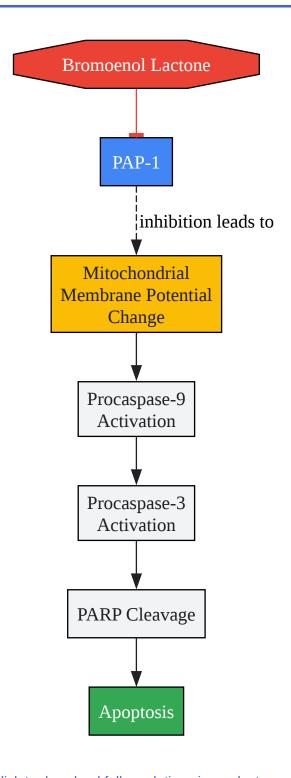
Caption: (R)-BEL inhibits iPLA2-mediated release of arachidonic acid.

Induction of Apoptosis via PAP-1 Inhibition

The inhibition of PAP-1 by bromoenol lactone can lead to the activation of the intrinsic apoptotic pathway.

Apoptotic Pathway Induced by BEL





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Caption: Proposed apoptotic pathway initiated by BEL's inhibition of PAP-1.



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- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-Bromoenol Lactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578433#r-bromoenol-lactone-molecular-weight]

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